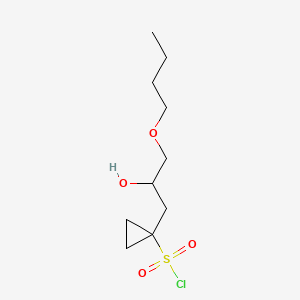
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring attached to a sulfonyl chloride group and a butoxy-hydroxypropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with 3-butoxy-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The hydroxyl group in the butoxy-hydroxypropyl side chain can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonyl chloride group, to form sulfinyl or sulfenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Sulfinyl or sulfenyl derivatives.
科学的研究の応用
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through sulfonylation reactions, which can help in studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals, such as surfactants or polymers, due to its unique structural features.
作用機序
The mechanism of action of 1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride largely depends on the specific application and the target molecule. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines or thiols, in target molecules. This reactivity allows the compound to modify the structure and function of the target molecule, which can be exploited in various chemical and biological applications.
類似化合物との比較
Similar Compounds
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
1-(3-Butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various derivatives and in modifying biomolecules for research purposes.
特性
分子式 |
C10H19ClO4S |
|---|---|
分子量 |
270.77 g/mol |
IUPAC名 |
1-(3-butoxy-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-2-3-6-15-8-9(12)7-10(4-5-10)16(11,13)14/h9,12H,2-8H2,1H3 |
InChIキー |
LSGZUBKYZLQCEC-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(CC1(CC1)S(=O)(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)
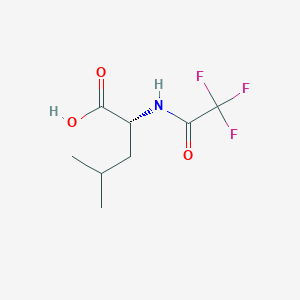




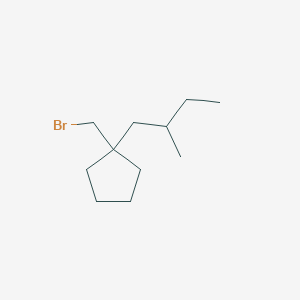

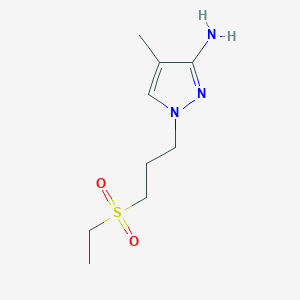
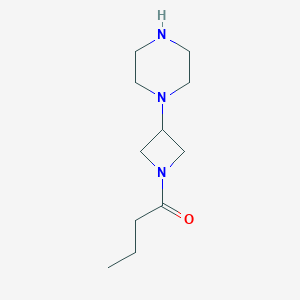
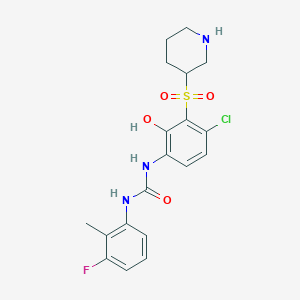
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
